2-Iodo-5-(trifluoromethyl)-1,3,4-oxadiazole 2-Iodo-5-(trifluoromethyl)-1,3,4-oxadiazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC13585931
InChI: InChI=1S/C3F3IN2O/c4-3(5,6)1-8-9-2(7)10-1
SMILES: C1(=NN=C(O1)I)C(F)(F)F
Molecular Formula: C3F3IN2O
Molecular Weight: 263.94 g/mol

2-Iodo-5-(trifluoromethyl)-1,3,4-oxadiazole

CAS No.:

Cat. No.: VC13585931

Molecular Formula: C3F3IN2O

Molecular Weight: 263.94 g/mol

* For research use only. Not for human or veterinary use.

2-Iodo-5-(trifluoromethyl)-1,3,4-oxadiazole -

Specification

Molecular Formula C3F3IN2O
Molecular Weight 263.94 g/mol
IUPAC Name 2-iodo-5-(trifluoromethyl)-1,3,4-oxadiazole
Standard InChI InChI=1S/C3F3IN2O/c4-3(5,6)1-8-9-2(7)10-1
Standard InChI Key HZVCTVJSLMLVDW-UHFFFAOYSA-N
SMILES C1(=NN=C(O1)I)C(F)(F)F
Canonical SMILES C1(=NN=C(O1)I)C(F)(F)F

Introduction

Chemical Identity and Structural Features

The molecular formula of 2-iodo-5-(trifluoromethyl)-1,3,4-oxadiazole is C₃F₃IN₂O, with a molecular weight of 263.95 g/mol. The structure consists of an oxadiazole core (a five-membered ring containing two nitrogen atoms and one oxygen atom) with substituents at positions 2 and 5 (Figure 1). The iodine atom introduces polarizability and potential for halogen bonding, while the trifluoromethyl group enhances lipophilicity and metabolic stability .

Key structural attributes:

  • Iodine substituent: A heavy halogen with a van der Waals radius of 1.98 Å, enabling participation in halogen bonding and nucleophilic substitution reactions.

  • Trifluoromethyl group: A strong electron-withdrawing group that stabilizes the oxadiazole ring and influences electronic distribution.

  • Oxadiazole core: A planar, aromatic heterocycle with resonance stabilization, contributing to thermal and chemical stability.

Synthesis and Manufacturing Processes

Table 1: Comparative Synthesis Methods for 2,5-Disubstituted 1,3,4-Oxadiazoles

MethodStarting MaterialsCatalyst/ConditionsYieldReference
Oxidative cyclizationArylacetic acids + hydrazidesCu(OAc)₂, O₂, 80°C70–85%
Ugi-tetrazole/HuisgenIsocyanides + aldehydesHCl, pyridine, 100°C30–75%
Halogenation5-Trifluoromethyl-oxadiazolesI₂, KI, HNO₃40–60%Inferred

For 2-iodo-5-(trifluoromethyl)-1,3,4-oxadiazole, a plausible pathway involves:

  • Intermediate synthesis: Preparation of 5-(trifluoromethyl)-1,3,4-oxadiazole-2-thiol via cyclization of trifluoroacetyl hydrazide with CS₂/KOH.

  • Iodination: Treatment with iodine in the presence of oxidizing agents (e.g., HNO₃) to replace the thiol group with iodine .

Optimization Challenges

  • Iodine stability: High temperatures or strong bases may lead to deiodination.

  • Regioselectivity: Ensuring exclusive substitution at position 2 requires controlled reaction conditions.

Physicochemical Properties

Table 2: Physicochemical Profile

PropertyValue/Description
Molecular weight263.95 g/mol
Physical stateCrystalline solid
Melting point85–90°C (estimated)
SolubilitySoluble in DCM, THF, acetone
LogP (lipophilicity)2.1–2.5 (calculated)
StabilityLight-sensitive; store in amber

The trifluoromethyl group contributes to low polarity and high thermal stability, while the iodine atom increases molecular weight and polarizability .

Industrial and Materials Science Applications

Pharmaceuticals

  • Prodrug development: The iodine atom serves as a leaving group for in vivo activation.

  • Radiopharmaceuticals: Incorporation of iodine-123/131 isotopes for imaging/therapy.

Materials Chemistry

  • Liquid crystals: Trifluoromethyl groups improve mesophase stability.

  • Polymer additives: Oxadiazole cores enhance flame retardancy.

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